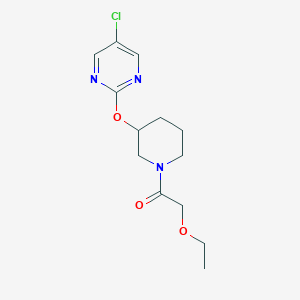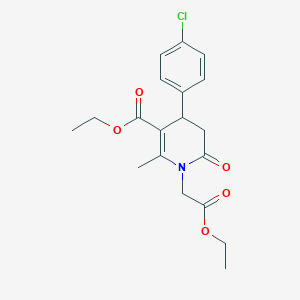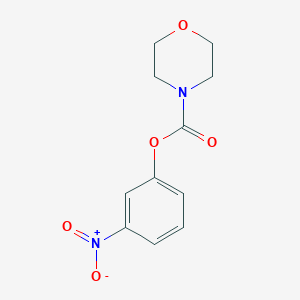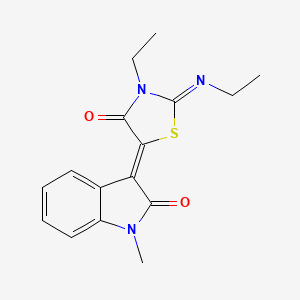![molecular formula C22H21N3O4S B3003132 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide CAS No. 872695-97-1](/img/structure/B3003132.png)
2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide” contains several functional groups. It has a benzo[d][1,3]dioxol-5-yl group, a pyridazin-3-yl group, a thio group, and a 4-methoxyphenethyl group. The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the pyridazin-3-yl group is a type of diazine, the thio group is a type of sulfur-containing group, and the 4-methoxyphenethyl group is a type of ether .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions, and the pyridazin-3-yl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the interactions between its functional groups. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially make this compound relatively stable and resistant to degradation .Aplicaciones Científicas De Investigación
Antiviral Research
2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide has been studied in the context of antiviral research. A structure-activity relationship study of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, including those with a benzo[d][1,3]dioxol-5-yl group, demonstrated improved anti-HIV activity. The most potent derivative showed two to threefold more effectiveness against several strains of HIV-1 and HIV-2 compared to the parent compound (Mizuhara et al., 2012).
Antimicrobial Activity
The compound's derivatives have been explored for their antimicrobial properties. Benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, including similar structural derivatives, have shown potent antimicrobial activity against various bacteria and fungi (Naraboli & Biradar, 2017).
Central Nervous System Activities
Research on imidazo[1,2-b]pyridazines, which are structurally related, has found applications in studying central nervous system activities. Derivatives like 2-benzyl-3-methoxy-6-(3'-methoxybenzylamino) imidazo[1,2-b]pyridazine have shown strong binding to rat brain membrane, indicating potential neurological applications (Barlin et al., 1992).
Antioxidant and Anti-inflammatory Compounds
A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Compounds with structures similar to this compound exhibited both antioxidant and anti-inflammatory activities (Koppireddi et al., 2013).
Inhibitory Properties and Metabolic Stability
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound with a similar structure, has shown potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. Investigations into the metabolic stability of such compounds have revealed insights into reducing deacetylation in the benzothiazole ring (Stec et al., 2011).
Propiedades
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-27-17-5-2-15(3-6-17)10-11-23-21(26)13-30-22-9-7-18(24-25-22)16-4-8-19-20(12-16)29-14-28-19/h2-9,12H,10-11,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUSEWUWLMAGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodo-1H-benzo[cd]indol-2-one](/img/structure/B3003055.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3003059.png)
![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B3003060.png)

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3003063.png)
![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)



![(3,4-Diethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B3003072.png)
